molecular formula C16H16O3 B030034 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone CAS No. 1835-11-6

1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone

Cat. No. B030034
CAS RN: 1835-11-6
M. Wt: 256.3 g/mol
InChI Key: HRUAWSQBQLYDKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, demonstrating the versatility of methods to obtain derivatives of 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone. For instance, photochemical reductive dimerization and rearrangement processes are employed to produce complex molecules from simpler benzophenone derivatives (Klemm & Weakley, 2000). Furthermore, the facile synthesis of novel compounds through one-pot reactions highlights the efficiency and creativity in the chemical synthesis of related molecules (Ünaleroğlu, Temelli, & Hökelek, 2002).

Molecular Structure Analysis

The molecular structure of 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone and its derivatives has been a subject of study, revealing interesting aspects of their geometry and electronic properties. X-ray crystallography provides detailed insights into the arrangement of atoms and the spatial configuration of these molecules, as seen in related compounds where the molecular packing and hydrogen bonding play significant roles in their stability and reactivity (Rao, Cui, & Zheng, 2014).

Chemical Reactions and Properties

The chemical behavior of 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone derivatives includes reactions such as oxidation and cyclization. These reactions are fundamental in modifying the chemical structure to obtain specific properties or to create new compounds with desired functionalities. For example, the oxidation of phenol derivatives leads to the formation of benzofuran and dihydrobenzofuran derivatives, indicating the reactivity of the phenyl groups in these compounds (Schofield, Ward, & Choudhury, 1971).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, are influenced by the molecular structure and the intermolecular interactions within the crystals. These properties are essential for understanding the material's behavior in different environments and for its application in various technological fields. Studies on related compounds provide insights into how these properties can be analyzed and optimized for specific applications (Stomberg, Li, & Lundquist, 1997).

Chemical Properties Analysis

The chemical properties of 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone derivatives, such as reactivity, stability, and interaction with other molecules, are pivotal for their utilization in chemical synthesis and material science. These properties are determined by the functional groups present in the molecule and their electronic configuration. Photochemical studies on similar compounds reveal the potential for creating complex molecular structures through light-induced reactions, offering a green and convenient synthesis method for novel compounds (Dalai, Khanna, Kumar, & Kamboj, 2017).

Scientific Research Applications

Application in Pharmaceutical and Medicinal Chemistry

  • Specific Scientific Field: Pharmaceutical and Medicinal Chemistry .
  • Summary of the Application: This compound is used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds.
  • Methods of Application or Experimental Procedures: The compound 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one was synthesized by coupling with aromatic substituted aldehyde . All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

Use in Chemical Synthesis

  • Specific Scientific Field: Chemical Synthesis .
  • Summary of the Application: This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the synthesis of various chemical compounds .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Use in Spectroscopy

  • Specific Scientific Field: Spectroscopy .
  • Summary of the Application: This compound is used in spectroscopy studies .
  • Methods of Application or Experimental Procedures: The compound is studied in solution form, with concentrations prepared in CCl4 for 4000-1330 CM-1 and CS2 for 1330-600 CM-1 .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Use in Chemical Synthesis

  • Specific Scientific Field: Chemical Synthesis .
  • Summary of the Application: This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the synthesis of various chemical compounds .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Use in Spectroscopy

  • Specific Scientific Field: Spectroscopy .
  • Summary of the Application: This compound is used in spectroscopy studies .
  • Methods of Application or Experimental Procedures: The compound is studied in solution form, with concentrations prepared in CCl4 for 4000-1330 CM-1 and CS2 for 1330-600 CM-1 .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

properties

IUPAC Name

1-(3-methoxy-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12(17)14-8-9-15(16(10-14)18-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUAWSQBQLYDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171428
Record name Acetophenone, 4'-(benzyloxy)-3'-methoxy-
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Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone

CAS RN

1835-11-6
Record name 1-(4-Benzyloxy-3-methoxyphenyl)ethanone
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Record name Acetophenone, 4'-(benzyloxy)-3'-methoxy-
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Record name 1835-11-6
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Record name Acetophenone, 4'-(benzyloxy)-3'-methoxy-
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Record name 1-(4-BENZYLOXY-3-METHOXY-PHENYL)-ETHANONE
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Record name 4'-Benzyloxy-3'-methoxyacetophenone
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Synthesis routes and methods I

Procedure details

The starting material, 4-benzyloxy-3-methoxyacetophenone, was obtained by heating a solution of 4-hydroxy-3-methoxyacetophenone (20 g, 0.12 mol), benzyl bromide (15.7 ml, 0.13 mol) and potassium carbonate (49.8 g, 0.36 mol), in DMF (400 ml) at 40° C. overnight. After cooling, the mixture was diluted with water, acidified to approximately pH3 and extracted with ethyl acetate. The organic layer was washed with brine, dried (MgSO4) and the solvent evaporated. The residue was purified by flash chromatography using petroleum ether/ethyl acetate (8/2 followed by 65/35) as eluent to give 4-benzyloxy-3-methoxyacetophenone (30.3 g, 99%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
49.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-hydroxy-3-methoxyacetophenone (40 g, 240 mmol), benzyl bromide (31.4 mL, 260 mmol) and potassium carbonate (99.6 g, 360 mmol) in DMF (800 mL) was heated to 40° C. overnight. The solution was cooled to room temperature, poured over ice and the resultant solid was filtered. This material washed with water and dried to give 1-(4-benzyloxy-3-methoxyphenyl)ethanone (61 g, 99%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
31.4 mL
Type
reactant
Reaction Step One
Quantity
99.6 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The mixture of 31.62 g (190 mmol) 1-(4-hydroxy-3-methoxy-phenyl)-ethanone, 16.36 g (118 mmol) potassium carbonate, 0.5 g potassium iodide, 400 ml acetone and 33.15 g (190 mmol) ml benzyl bromide were refluxed for 2 days. The solvent was evaporated, the residue was taken up in 400 ml of water. The precipitate was filtered, washed with 100 ml of sodium carbonate saturated aqueous solution and 2×100 ml of water, then dried on air to give 47.8 g of product [A]. Yield 98%.
Quantity
31.62 g
Type
reactant
Reaction Step One
Quantity
16.36 g
Type
reactant
Reaction Step One
[Compound]
Name
ml
Quantity
33.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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